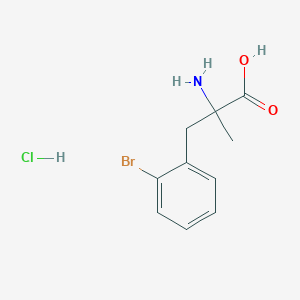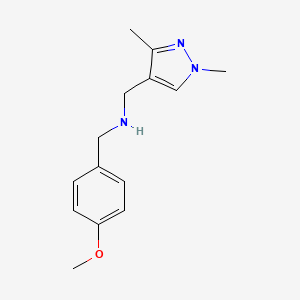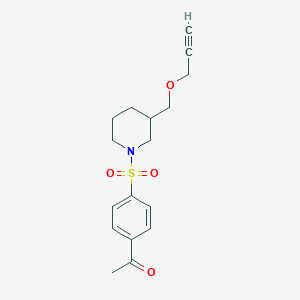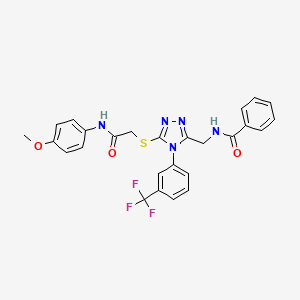
2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid hydrochloride, also known as (S)-(+)-Brompheniramine or Brompheniramine, is a type of antihistamine medication that is commonly used to treat allergic reactions, such as hay fever, hives, and other respiratory allergies. It is a white crystalline powder that is soluble in water and has a bitter taste. Brompheniramine works by blocking the action of histamine, a chemical that is released by the body during an allergic reaction.
Mechanism of Action
Brompheniramine works by blocking the action of histamine on the H1 receptor, which is responsible for mediating the symptoms of an allergic reaction, such as itching, swelling, and inflammation. By blocking the H1 receptor, Brompheniramine reduces the symptoms of an allergic reaction and provides relief to the patient.
Biochemical and Physiological Effects:
Brompheniramine has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are responsible for the inflammation associated with an allergic reaction. It has also been shown to reduce the production of mucus, which can help to relieve the symptoms of a respiratory allergy. Additionally, Brompheniramine has been shown to have sedative effects, which can help to promote sleep in patients with allergies.
Advantages and Limitations for Lab Experiments
Brompheniramine has several advantages as a research tool. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also well-tolerated by patients, with few side effects reported. However, Brompheniramine has some limitations as a research tool. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, it has a narrow therapeutic range, which means that it can be difficult to achieve the desired effect without causing side effects.
Future Directions
There are several future directions for research on Brompheniramine. One area of interest is the development of new antihistamine medications with improved efficacy and fewer side effects. Another area of interest is the study of the role of histamine in the regulation of sleep and wakefulness, which could lead to the development of new treatments for sleep disorders. Additionally, research could be conducted to explore the potential use of Brompheniramine in the treatment of other conditions, such as autoimmune disorders and cancer.
Synthesis Methods
The synthesis of Brompheniramine involves the reaction between 2-bromobenzylamine and 2-acetamido-3-methylbutyric acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, in a solvent, such as methanol. The product is then purified by recrystallization from a suitable solvent, such as ethanol or water. The yield of the synthesis process is typically around 50-60%.
Scientific Research Applications
Brompheniramine has been widely used in scientific research to study the effects of histamine on the body and to develop new antihistamine medications. It has been shown to be effective in treating allergic rhinitis, urticaria, and other allergic conditions. It has also been used to study the role of histamine in the regulation of sleep and wakefulness.
properties
IUPAC Name |
2-amino-3-(2-bromophenyl)-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11;/h2-5H,6,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKCYGANSGFKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)

![3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897416.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)
![(Z)-3-((4-fluorophenyl)thio)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2897420.png)
![N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897421.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)


![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)


![1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2897433.png)
![1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2897434.png)